2,3,10,11-Tetramethoxy-6-methyl-7lambda(5)-isoquino(3,2-a)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,10,11-Tetramethoxy-6-methyl-7lambda(5)-isoquino(3,2-a)isoquinoline is a complex organic compound with a unique structure that includes multiple methoxy groups and a methyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,10,11-Tetramethoxy-6-methyl-7lambda(5)-isoquino(3,2-a)isoquinoline typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler condensation or Bischler-Napieralski cyclization.
Introduction of Methoxy Groups: Methoxylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Methylation: Introduction of the methyl group can be done using methylating agents such as methyl iodide or methyl triflate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2,3,10,11-Tetramethoxy-6-methyl-7lambda(5)-isoquino(3,2-a)isoquinoline can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
2,3,10,11-Tetramethoxy-6-methyl-7lambda(5)-isoquino(3,2-a)isoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2,3,10,11-Tetramethoxy-6-methyl-7lambda(5)-isoquino(3,2-a)isoquinoline exerts its effects involves interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering cellular signaling pathways, and affecting gene expression. The exact mechanism would depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
- 2,3,10,11-Tetramethoxy-6-methyl-isoquinoline
- 2,3,10,11-Tetramethoxy-6-methyl-quinoline
- 2,3,10,11-Tetramethoxy-6-methyl-naphthalene
Uniqueness
2,3,10,11-Tetramethoxy-6-methyl-7lambda(5)-isoquino(3,2-a)isoquinoline is unique due to its specific arrangement of methoxy and methyl groups, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
47539-06-0 |
---|---|
Molecular Formula |
C22H22NO4+ |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2,3,10,11-tetramethoxy-6-methylisoquinolino[3,2-a]isoquinolin-7-ium |
InChI |
InChI=1S/C22H22NO4/c1-13-6-15-9-20(25-3)22(27-5)11-17(15)18-7-14-8-19(24-2)21(26-4)10-16(14)12-23(13)18/h6-12H,1-5H3/q+1 |
InChI Key |
GMPFYSPIYKEORH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=C(C=C2C3=[N+]1C=C4C=C(C(=CC4=C3)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.